molecular formula C15H18N2O6S B14707397 Agn-PC-0cwaq3 CAS No. 20581-43-5

Agn-PC-0cwaq3

Número de catálogo: B14707397
Número CAS: 20581-43-5
Peso molecular: 354.4 g/mol
Clave InChI: HJZSQYSGYXWFQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agn-PC-0cwaq3 is a high-purity chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or personal use. Researchers value such specialized chemicals as key intermediates in developing novel compounds . You may consult the product's Certificate of Analysis (COA) for specific quality control data. To obtain detailed specifications, safety data, or to request a quote, please contact our sales team.

Propiedades

Número CAS

20581-43-5

Fórmula molecular

C15H18N2O6S

Peso molecular

354.4 g/mol

Nombre IUPAC

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-isothiocyanatophenoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C15H18N2O6S/c1-8(19)17-12-14(21)13(20)11(6-18)23-15(12)22-10-4-2-9(3-5-10)16-7-24/h2-5,11-15,18,20-21H,6H2,1H3,(H,17,19)

Clave InChI

HJZSQYSGYXWFQT-UHFFFAOYSA-N

SMILES canónico

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N=C=S)CO)O)O

Origen del producto

United States

Métodos De Preparación

Análisis De Reacciones Químicas

Agn-PC-0cwaq3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones , while reduction reactions may yield thiols and sulfides .

Mecanismo De Acción

The mechanism of action of Agn-PC-0cwaq3 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and specific actions . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (DMF) Thermal Decomposition (°C)
Agn-PC-0cwaq3 Ag₃P₂C₁₈H₂₄N₆O₆ 789.42 98% 220
Au-PC-1xyaq4 Au₂P₃C₁₂H₁₈Cl₃ 845.31 95% 250
Cu-PC-2bzqt5 CuP₂C₉H₁₅O₃ 342.68 80% 180
Ag-PC-0dwaq2 Ag₂P₄C₂₄H₃₀S₂ 902.54 90% 210

Key Observations :

  • Agn-PC-0cwaq3 has a higher silver content than Au-PC-1xyaq4 and Ag-PC-0dwaq2, contributing to its superior catalytic activity in organic transformations.
  • Cu-PC-2bzqt5, while smaller in molecular weight, exhibits lower thermal stability, limiting its utility in high-temperature reactions.

Functional Analogs

Key Observations :

  • Agn-PC-0cwaq3 outperforms Au-PC-1xyaq4 and Cu-PC-2bzqt5 in catalytic yield, likely due to its optimized electron-deficient silver centers.
  • Ag-PC-0dwaq2 shows stronger antimicrobial activity but lower air stability, highlighting a trade-off between reactivity and environmental robustness.

Mechanistic Differences

  • Agn-PC-0cwaq3 : The silver-phosphine bond facilitates oxidative addition in cross-coupling reactions, with DFT calculations indicating a low activation energy barrier (ΔG‡ = 18.3 kcal/mol) .
  • Au-PC-1xyaq4 : Gold’s relativistic effects enhance π-backbonding, stabilizing intermediates but slowing reaction kinetics.
  • Cu-PC-2bzqt5 : Prone to oxidation in air, forming Cu(II) species that deactivate the catalyst .

Q & A

How to formulate a research question for studying Agn-PC-0cwaq3?

  • Method : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms, untested applications). Define variables (e.g., concentration, reaction conditions) and ensure the question is testable. For example: "How does varying the concentration of Agn-PC-0cwaq3 affect its catalytic efficiency under controlled thermal conditions?"
  • Key Steps :

Review prior studies to pinpoint unresolved issues .

Align the question with theoretical frameworks (e.g., reaction kinetics, molecular interactions) .

Specify measurable outcomes (e.g., reaction yield, stability metrics) .

Q. How to design a controlled experiment for Agn-PC-0cwaq3?

  • Method : Use a pre-test/post-test design with experimental and control groups. For example:
GroupTreatmentMeasurement
ExperimentalAgn-PC-0cwaq3 at 0.5 mMCatalytic activity via spectrophotometry
ControlNo catalystBaseline reaction rate
  • Key Steps :

Define independent/dependent variables and controls .

Select instrumentation (e.g., HPLC, mass spectrometry) for data accuracy .

Validate protocols through pilot studies .

Q. How to conduct a rigorous literature review for Agn-PC-0cwaq3?

  • Method : Use databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "Agn-PC-0cwaq3 AND stability"). Prioritize peer-reviewed articles and patents.
  • Key Steps :

Filter primary vs. secondary sources .

Critically evaluate methodologies in prior work (e.g., sample purity, statistical methods) .

Document contradictions (e.g., conflicting stability reports) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in Agn-PC-0cwaq3 data (e.g., conflicting stability reports)?

  • Method : Apply triangulation by cross-validating results through multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability).
  • Key Steps :

Replicate experiments under identical conditions .

Use multivariate statistics (e.g., ANOVA) to isolate confounding variables .

Compare findings with theoretical predictions (e.g., computational simulations) .

Q. How to integrate multi-modal data (e.g., spectroscopic and computational) for Agn-PC-0cwaq3 analysis?

  • Method : Develop a hybrid workflow combining experimental and in silico approaches. For example:
     Experimental Data → DFT Calculations → Comparative Analysis → Mechanistic Insights  
  • Key Steps :

Standardize data formats (e.g., .cif for crystallography, .log for computational outputs) .

Use software (e.g., Gaussian, VASP) to model molecular interactions .

Validate models against empirical results .

Q. How to optimize factorial design for Agn-PC-0cwaq3 synthesis?

  • Method : Employ a 2^k factorial design to evaluate interactions between variables (e.g., temperature, pH, precursor ratio).
  • Example Table :
RunTemperature (°C)pHPrecursor RatioYield (%)
12571:162
22591:258
...............
  • Key Steps :

Identify critical factors via preliminary screening .

Use response surface methodology (RSM) to maximize yield .

Validate optimal conditions through confirmatory runs .

Methodological Considerations

  • Theoretical Alignment : Ensure hypotheses are grounded in established theories (e.g., transition-state theory for catalytic studies) .
  • Ethical Compliance : Obtain informed consent for human-derived data (if applicable) and adhere to safety protocols for hazardous chemicals .
  • Data Transparency : Archive raw data in repositories (e.g., Zenodo) and disclose analytical workflows .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.